

HAPC-Chol chemical structure and molecular weight

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: HAPC-Chol

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Technical Monograph: HAPC-Chol Cationic Lipid

Functional Identity, Structural Analysis, and Formulation Protocols for Gene Delivery[1]

Executive Technical Summary

HAPC-Chol (Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate) is a specialized cationic cholesterol derivative designed for the delivery of nucleic acids (siRNA, pDNA) via liposomal vectors.[1][2][3][4] Unlike standard cationic lipids (e.g., DOTAP) which rely on fatty acid tails, **HAPC-Chol** utilizes a rigid steroid backbone to enhance the stability of the lipid bilayer while minimizing serum-induced aggregation.[1]

This guide dissects the physicochemical properties of **HAPC-Chol**, provides a validated protocol for formulating **HAPC-Chol**/DOPE lipoplexes, and visualizes the mechanistic pathways of endosomal escape.[1]

Chemical Identity & Physicochemical Properties[1][3][5]

HAPC-Chol is an amphiphilic molecule synthesizing a hydrophobic cholesterol tail with a hydrophilic, ionizable cationic headgroup linked via a carbamate bond.[1]

Key Chemical Data[1][3][5]

Property	Specification
Common Name	HAPC-Chol
IUPAC Name	Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide
Chemical Formula (Salt)	(Hydroiodide)
Chemical Formula (Free Base)	
Molecular Weight (Salt)	658.74 g/mol
Molecular Weight (Free Base)	530.83 g/mol
CAS Number	1027801-73-5
Solubility	Soluble in Ethanol, DMF, DMSO.[1][2][5][6] Sparingly soluble in water.[1]
pKa (Estimated)	~8.5–9.5 (Secondary amine)
Appearance	White crystalline solid

Structural Activity Relationship (SAR)

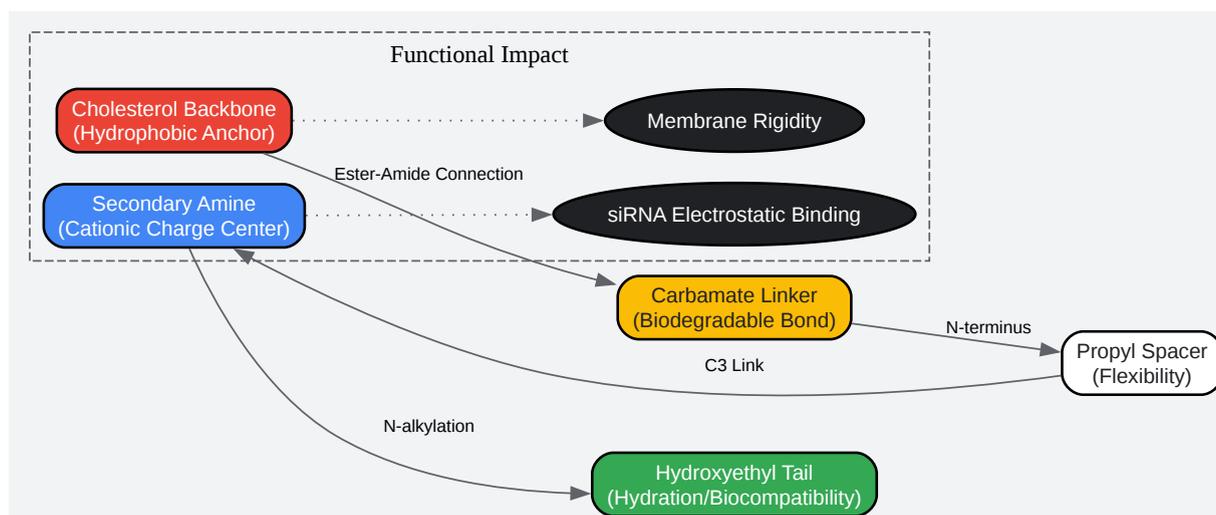
The efficacy of **HAPC-Chol** stems from three distinct structural domains:

- **Hydrophobic Domain (Cholesterol Skeleton):** Unlike flexible aliphatic chains (e.g., in DOTAP), the rigid steroid ring structure increases the transition temperature () of the liposome, preventing premature leakage of the genetic payload in the bloodstream. [1]
- **Linker (Carbamate):** The carbamate linkage () is chemically stable at neutral pH (blood circulation) but susceptible to enzymatic hydrolysis within the cell, facilitating biodegradability.[1]
- **Cationic Headgroup (Hydroxyethyl-amino-propyl):**

- Charge: The secondary amine becomes protonated at physiological pH, binding anionic phosphate backbones of siRNA.[1]
- Hydroxyl Moiety: The terminal hydroxyl group increases hydration at the lipid interface, reducing toxicity compared to non-hydroxylated analogs by mimicking the hydration shell of natural phospholipids.[1]

Visualization: Chemical Structure & Functional Domains[1]

The following diagram illustrates the chemical connectivity and the functional role of each domain within the **HAPC-Chol** molecule.



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Figure 1: Functional decomposition of the **HAPC-Chol** molecule, highlighting the critical domains responsible for membrane anchoring and nucleic acid binding.[1]

Experimental Protocol: Formulation of HAPC-Chol Lipoplexes

Objective: Create stable cationic liposomes (**HAPC-Chol/DOPE**) and complex them with siRNA (Lipoplex formation). Rationale: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is used as a "helper lipid."^{[1][2]} At acidic endosomal pH, DOPE undergoes a phase transition from lamellar (

) to inverted hexagonal (

), destabilizing the endosome membrane and releasing the siRNA into the cytoplasm.^[1]

Materials Required^{[1][3][4][5][6][7][8][9][10]}

- **HAPC-Chol** (MW: 658.74 g/mol)^{[1][7]}
- DOPE (MW: 744.03 g/mol)^[1]
- Chloroform (HPLC Grade)^[1]
- Nuclease-free Water or HEPES Buffer (20 mM, pH 7.4)^[1]
- Rotary Evaporator^[1]
- Probe Sonicator or Extruder (100 nm membrane)^[1]

Step-by-Step Methodology

Phase A: Preparation of Cationic Liposomes (Thin Film Hydration)^[1]

- Molar Ratio Calculation: Calculate masses for a 3:2 molar ratio of **HAPC-Chol** to DOPE.
 - Why 3:2? This ratio optimizes the positive charge density for DNA binding while retaining enough DOPE to trigger endosomal fusion.^[1]
- Dissolution: Dissolve **HAPC-Chol** and DOPE in 2 mL of Chloroform in a round-bottom flask.

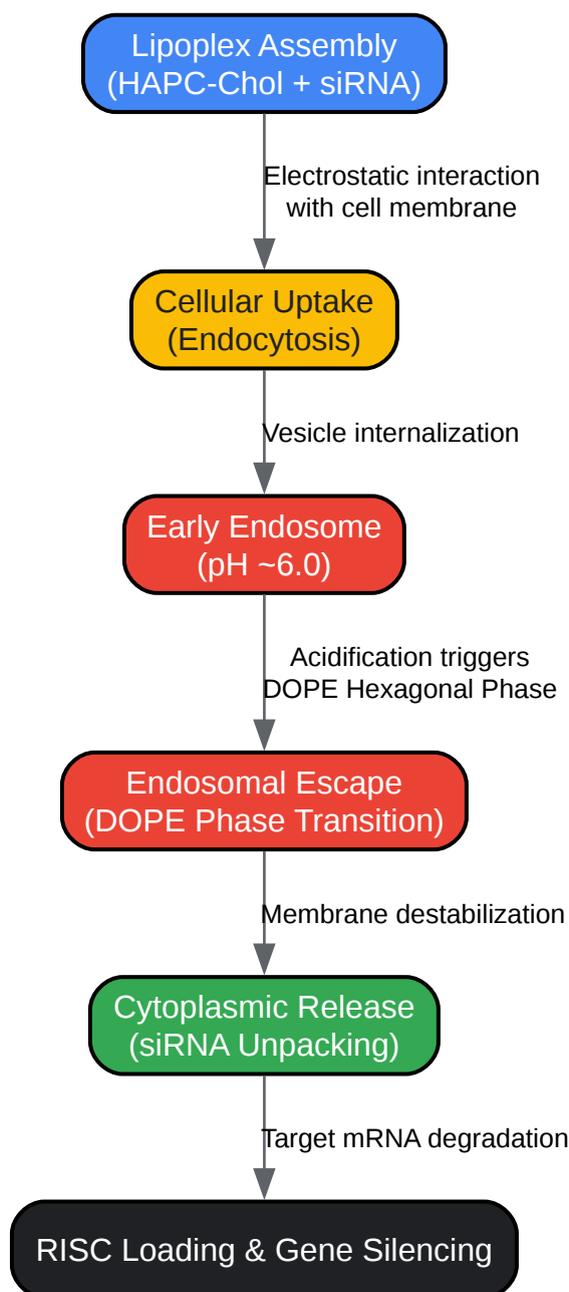
- Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under vacuum until a thin, dry lipid film forms on the flask wall.[1]
 - Critical Step: Desiccate the film under high vacuum for an additional 2–4 hours to remove trace solvent (cytotoxicity risk).[1]
- Hydration: Add 1 mL of HEPES buffer (or sterile water) to the flask. Vortex vigorously for 2 minutes to detach the film.[1]
 - Result: Multilamellar Vesicles (MLVs) are formed.[1]
- Sizing (Downsizing):
 - Option A (Sonication): Probe sonicate on ice (cycles of 30s ON / 30s OFF) for 5 minutes until the solution becomes transparent/translucent.
 - Option B (Extrusion - Recommended): Pass the suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.[1]
 - Target Size: 90–110 nm (Verify with Dynamic Light Scattering - DLS).[1]

Phase B: Lipoplex Formation (siRNA Complexation)[1][2]

- Dilution: Dilute the siRNA stock and the Liposome solution separately in serum-free medium (e.g., Opti-MEM).
- Mixing: Gently add the Liposome solution to the siRNA solution to achieve the desired N/P ratio (Nitrogen-to-Phosphate ratio).
 - Recommended N/P: Start with N/P = 10 to 20.[1]
- Incubation: Incubate at Room Temperature for 15–20 minutes.
 - Mechanism:[1][8][7][9][10] Electrostatic self-assembly occurs.[1] The cationic **HAPC-Chol** binds the anionic siRNA backbone.[1]
- Quality Control: Measure Zeta Potential. A successful coating should yield a potential of +35 to +50 mV.[1]

Mechanistic Workflow: Intracellular Trafficking[1]

The following diagram details the "Life Cycle" of an **HAPC-Chol** lipoplex, from formation to gene silencing.



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Figure 2: The intracellular trafficking pathway of **HAPC-Chol** lipoplexes.[1] The inclusion of DOPE is critical for the transition from the Endosome to Cytoplasmic Release.

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- To cite this document: BenchChem. [HAPC-Chol chemical structure and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1192861#hapc-chol-chemical-structure-and-molecular-weight\]](https://www.benchchem.com/product/b1192861#hapc-chol-chemical-structure-and-molecular-weight)

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